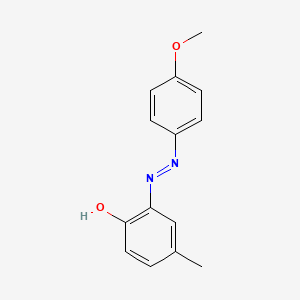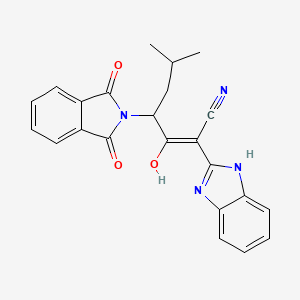![molecular formula C27H25N3O3 B6007977 (4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6007977.png)
(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and an oxazole ring substituted with a hydroxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.
Synthesis of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-hydroxy ketone and an amide.
Coupling of the Two Fragments: The final step involves coupling the benzhydrylpiperazine and the hydroxyphenyl oxazole through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitrated benzhydryl derivatives.
Aplicaciones Científicas De Investigación
(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with a cyclohexane ring.
Dichloroaniline: An aniline derivative with chlorine substitutions.
Uniqueness
(4-Benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone is unique due to its combination of a piperazine ring, benzhydryl group, and oxazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-24-14-8-7-13-22(24)25-19-23(28-33-25)27(32)30-17-15-29(16-18-30)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,26,31H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHRWYIYRTZKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6007912.png)
![1,14-dipropyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B6007915.png)
![1-Amino-3-[2-(cyclohexylamino)ethoxy]propan-2-ol](/img/structure/B6007917.png)
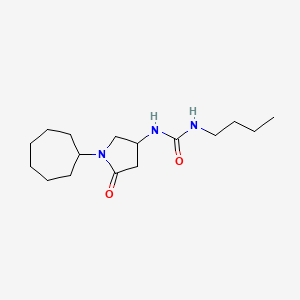
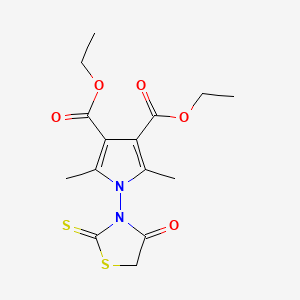
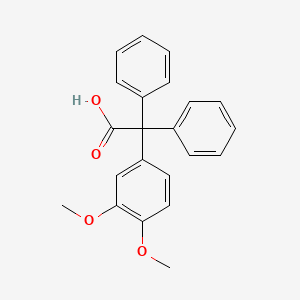
![4-chloro-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6007964.png)
![6-(2-chlorophenyl)-N-methyl-N-(2-pyrazinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007968.png)
![4-[5-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL]BUTANOIC ACID](/img/structure/B6007979.png)
![N-[(1-{[(E)-2-phenylvinyl]sulfonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6007981.png)
![4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-methyl-2-phenylpiperazine](/img/structure/B6007989.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6007992.png)
